2-(2-Phenylthiazol-4-yl)benzoic acid
Overview
Description
2-(2-Phenylthiazol-4-yl)benzoic acid is a chemical compound with the molecular formula C₁₆H₁₁NO₂S and a molecular weight of 281.33 g/mol . This compound features a benzene ring fused to a thiazole ring, making it a member of the benzothiazole family. Benzothiazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of 2-(2-Phenylthiazol-4-yl)benzoic acid typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization to form the thiazole ring . One common method includes the reaction of 2-aminobenzenethiol with benzaldehyde under acidic conditions to form the intermediate Schiff base, which then undergoes cyclization to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-(2-Phenylthiazol-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the thiazole ring to a thiazolidine ring.
Scientific Research Applications
2-(2-Phenylthiazol-4-yl)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Phenylthiazol-4-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. Additionally, the compound may bind to DNA or other cellular components, disrupting normal cellular functions . These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
2-(2-Phenylthiazol-4-yl)benzoic acid can be compared with other benzothiazole derivatives, such as:
2-(2-Benzothiazolyl)benzoic acid: Similar structure but with different substituents on the thiazole ring, leading to variations in biological activity and chemical reactivity.
2-(2-Methylthiazol-4-yl)benzoic acid: The presence of a methyl group instead of a phenyl group can significantly alter the compound’s properties and applications.
2-(2-Aminothiazol-4-yl)benzoic acid: The amino group introduces different reactivity and potential for forming additional derivatives.
These comparisons highlight the uniqueness of this compound in terms of its specific structure and resulting properties .
Properties
IUPAC Name |
2-(2-phenyl-1,3-thiazol-4-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2S/c18-16(19)13-9-5-4-8-12(13)14-10-20-15(17-14)11-6-2-1-3-7-11/h1-10H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTDLBFUDMTJMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=CC=C3C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377604 | |
Record name | 2-(2-Phenyl-1,3-thiazol-4-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60510-56-7 | |
Record name | 2-(2-Phenyl-1,3-thiazol-4-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing 2-(2-Phenylthiazol-4-yl)benzoic acid?
A1: The synthesis of this compound is significant because it represents a step towards developing new plant growth regulators. [] This compound belongs to a group of o-carboxyphenyl derivatives of heterocyclic compounds being investigated for their potential effects on plant growth. [] The study aimed to explore various synthetic routes for these compounds, paving the way for further research into their biological activity and potential applications in agriculture. []
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